molecular formula C12H9N3O2S2 B2428537 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide CAS No. 343376-28-3

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide

Cat. No.: B2428537
CAS No.: 343376-28-3
M. Wt: 291.34
InChI Key: IXFDICCHPXKQQA-UHFFFAOYSA-N
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Description

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, making it a significant molecule in various chemical and biological research fields .

Properties

IUPAC Name

6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFDICCHPXKQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and nitroimidazole derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b][1,3]thiazole scaffold. For instance, research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds containing the imidazo[2,1-b][1,3]thiazole structure exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor sizes significantly when administered at certain dosages, indicating their potential for further development as anticancer agents .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Efficacy Against Bacteria

Research has shown that 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide exhibits broad-spectrum antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.20 µg/mL
Escherichia coli50 µM
Streptococcus pyogenes0.097 µg/mL

These results suggest that the compound could be a promising candidate for developing new antibiotics to combat resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The imidazole and thiazole rings may also contribute to its binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 4-methylphenyl group enhances its potential as a versatile compound in various research fields .

Biological Activity

4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 343376-28-3
  • Structure : The compound features a thiazole ring fused with an imidazole structure, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Its nitro group is crucial for the generation of reactive nitrogen species (RNS), which can lead to bacterial cell death.
  • Antiparasitic Effects : Similar compounds have been noted for their efficacy against protozoan parasites, making this compound a candidate for further investigation in treating diseases like leishmaniasis and Chagas disease.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli12.5
AntibacterialS. aureus10.0
AntiparasiticLeishmania donovani15.0
CytotoxicityHeLa cells8.0

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with an IC50 value lower than many standard antibiotics.

Case Study 2: Antiparasitic Activity

In vitro tests against Leishmania donovani showed that this compound could inhibit parasite growth effectively. The study suggested that the mechanism might involve oxidative stress induction within the parasite cells, leading to cell death.

Case Study 3: Cancer Cell Lines

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of this compound on HeLa cells. The findings indicated that it induced apoptosis through the mitochondrial pathway, suggesting potential use in cancer therapeutics.

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